molecular formula C15H15NO2 B3844778 N-(4-methoxybenzyl)benzamide

N-(4-methoxybenzyl)benzamide

Cat. No. B3844778
M. Wt: 241.28 g/mol
InChI Key: FPRGYYWYHOYPOK-UHFFFAOYSA-N
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Description

“N-(4-methoxybenzyl)benzamide” is a chemical compound with the molecular formula C16H17NO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of benzamides, which includes “this compound”, can be performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as FTIR, NMR, and HRMS . These techniques help in the identification of functional groups and confirmation of the structure of the compound .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be analyzed based on the reactions of similar compounds. For instance, benzamide compounds can be prepared in good yields by the condensation reaction of N-(4-methoxybenzyl) thiosemicarbazide .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from similar compounds. For instance, 4-Chloro-N-(4-methoxybenzyl)benzamide has a density of 1.2±0.1 g/cm3, a boiling point of 466.5±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C .

Scientific Research Applications

  • Chemical Synthesis and Protection :

    • N-(4-methoxybenzyl)benzamide derivatives have been used in chemical synthesis. For example, 4-methoxybenzyl-4-nitrophenylcarbonate has been applied for the N-protection of amidinonaphthol, demonstrating the utility of 4-methoxybenzyl derivatives in the synthesis of substituted benzamidines (Bailey et al., 1999).
  • Antimicrobial Applications :

    • Certain derivatives of this compound have shown promising antimicrobial properties. A study described the synthesis of fatty acid-derived 4-methoxybenzylamides, which exhibited significant antimicrobial activity, particularly against fungal and bacterial strains (Nengroo et al., 2021).
    • Another research focused on the synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives, which demonstrated potent antimicrobial activities (Raju et al., 2010).
  • Antioxidant Activity :

    • This compound and its analogues have been studied for their potential as antioxidants. For instance, capsaicin analogues such as N-(4-hydroxy-3-methoxybenzyl)acetamide and N-(4-hydroxy-3-methoxybenzyl)benzamide were investigated for their antioxidant properties, highlighting the role of benzamide derivatives in scavenging free radicals (Yancheva et al., 2020).
  • Cancer Research :

    • In cancer research, specific 1-(4-methoxybenzyl)-1H-pyrazol-5-amine derivatives have been synthesized and evaluated for their antiproliferative effects on cancer cells, highlighting another potential application of these compounds in medicinal chemistry (Kim et al., 2011).
  • Crystal Structure Analysis :

    • The synthesis and crystal structure analysis of N-(4-methylbenzyl)benzamide derivatives have been reported, providing insights into their potential
    applications in materials science and crystallography .
  • Medical Imaging :

    • This compound derivatives have been utilized in medical imaging. For instance, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide was investigated for its potential to visualize primary breast tumors in vivo, demonstrating the applicability of these compounds in diagnostic imaging (Caveliers et al., 2002).
  • Melanoma Research :

    • Research on N-(2-diethylaminoethyl)benzamide derivatives showed high uptake in melanoma, indicating their potential use in melanoma imaging and possibly therapy (Eisenhut et al., 2000).
  • Neurodegenerative Diseases :

    • A derivative of this compound, specifically designed as a histone deacetylase 6 inhibitor, showed potential in ameliorating Alzheimer's disease phenotypes, indicating its therapeutic potential in neurodegenerative disorders (Lee et al., 2018).
  • Organic Chemistry :

    • The benzyl and 4-methoxybenzyl (MPM) protecting groups, which include N-(4-methoxybenzyl) derivatives, have been studied for their selectivity in deprotecting hydroxy functions, showcasing their role in organic synthesis (Horita et al., 1986).
  • Poly(ADP-ribose) Synthetase Inhibition :

    • This compound derivatives have been identified as potent inhibitors of poly(ADP-ribose) synthetase, suggesting their potential in targeting this enzyme for therapeutic purposes (Purnell & Whish, 1980).

Safety and Hazards

The safety data sheet for a similar compound, N-(4-Methoxybenzyl)4-fluorobenzamide, advises avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It also recommends using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-18-14-9-7-12(8-10-14)11-16-15(17)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRGYYWYHOYPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a mixture of p-methoxybenzylamine (181 g, 1.32 mol), triethylamine (185 mL, 134 g, 1.32 mol) and THF (772 mL) was added dropwise benzoyl chloride (185 g, 1.32 mol) at 16° C. or lower. The mixture was stirred at 7° C. or lower for 3 hr, water (400 mL) was added dropwise thereto at 14° C. or lower. The mixture was extracted with ethyl acetate (140 ml), and the aqueous layer was extracted with ethyl acetate (360 ml). The combined organic layers were washed successively with 20% brine (0.15 kg×2) and 20% brine (0.22 kg, once), and dried over magnesium sulfate (50 g). Silica gel (22 g) was added to the solution, and the mixture was filtered (silica gel precoat). The filtrate was concentrated to 0.67 kg under reduced pressure at 60° C. or lower, and the residue was cooled to 5° C. The resulting crystals were collected by filtration, washed with cold ethyl acetate (140 mL), and dried under reduced pressure at 50° C. to give N-(p-methoxybenzyl)benzamide (257 g, yield 80.7%) as white crystals.
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181 g
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185 mL
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772 mL
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185 g
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400 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.